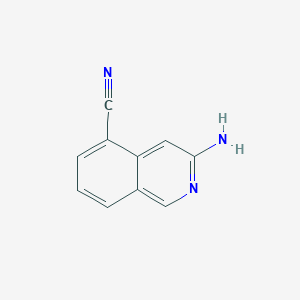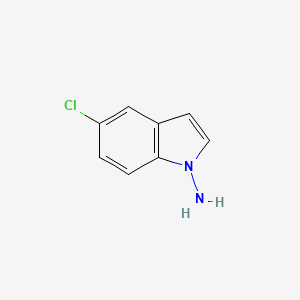
(2-Methylquinolin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylquinolin-5-yl)methanol is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound is characterized by a quinoline ring substituted with a methyl group at the second position and a hydroxymethyl group at the fifth position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylquinolin-5-yl)methanol can be achieved through several methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above-mentioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline carboxylic acids or quinoline aldehydes.
Reduction: The compound can be reduced to form quinoline derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, leading to a variety of substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Quinoline carboxylic acids, quinoline aldehydes.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Substituted quinoline derivatives with various functional groups.
科学研究应用
(2-Methylquinolin-5-yl)methanol has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules, including antimalarial, anticancer, and antimicrobial agents.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2-Methylquinolin-5-yl)methanol depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor, receptor agonist, or antagonist. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
相似化合物的比较
Quinoline: The parent compound of (2-Methylquinolin-5-yl)methanol, known for its wide range of biological activities.
2-Methylquinoline: A closely related compound with a methyl group at the second position but lacking the hydroxymethyl group.
5-Hydroxyquinoline: A compound with a hydroxyl group at the fifth position but lacking the methyl group.
Uniqueness: this compound is unique due to the presence of both a methyl group at the second position and a hydroxymethyl group at the fifth position. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
属性
CAS 编号 |
141234-06-2 |
|---|---|
分子式 |
C11H11NO |
分子量 |
173.21 g/mol |
IUPAC 名称 |
(2-methylquinolin-5-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-5-6-10-9(7-13)3-2-4-11(10)12-8/h2-6,13H,7H2,1H3 |
InChI 键 |
LONKUCWJTKMRIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC(=C2C=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


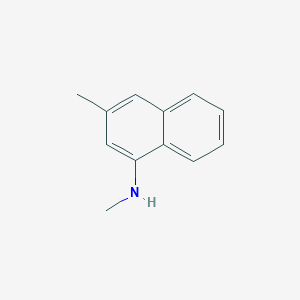
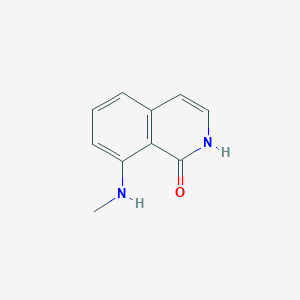

![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine](/img/structure/B11915043.png)
![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
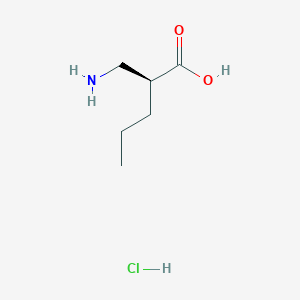
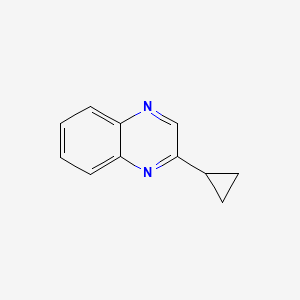
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
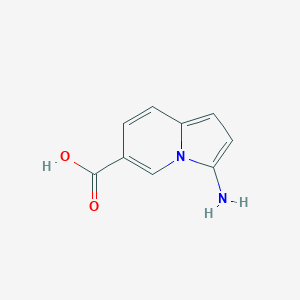
![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)

